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Spectroscopic Profile of 1-Iodo-3-nitrobenzene:
A Technical Guide
For Immediate Release

This technical guide provides a comprehensive spectroscopic characterization of 1-Iodo-3-
nitrobenzene (CAS No. 645-00-1), a key intermediate in the synthesis of pharmaceuticals,

agrochemicals, and dyes. This document is intended for researchers, scientists, and

professionals in drug development, offering detailed data from Nuclear Magnetic Resonance

(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside standardized

experimental protocols.

Molecular Structure and Overview
1-Iodo-3-nitrobenzene is an aromatic compound with the chemical formula C₆H₄INO₂. The

strategic placement of the iodo and nitro groups on the benzene ring makes it a versatile

building block in organic synthesis. Understanding its spectroscopic properties is crucial for

reaction monitoring, quality control, and structural confirmation.

Caption: Molecular Structure of 1-Iodo-3-nitrobenzene.
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The following tables summarize the key quantitative data obtained from NMR, IR, and MS

analyses of 1-Iodo-3-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for 1-Iodo-3-nitrobenzene is not consistently available in public

spectral databases. The following data is based on predictive models and analysis of similar

structures. It is recommended to acquire experimental data for confirmation.

Table 1: ¹H NMR Data (Predicted) in CDCl₃

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 ~8.40 t ~1.8

H-6 ~8.25 ddd ~8.0, 2.0, 1.0

H-4 ~8.05 ddd ~8.0, 2.0, 1.0

H-5 ~7.45 t ~8.0

Table 2: ¹³C NMR Data (Predicted) in CDCl₃

Carbon Assignment Chemical Shift (δ, ppm)

C-3 (C-NO₂) ~148.5

C-5 ~139.0

C-6 ~131.0

C-2 ~128.0

C-4 ~122.0

C-1 (C-I) ~94.0

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3095, 3035 Medium C-H stretching (aromatic)

1525 Strong
N-O asymmetric stretching

(nitro group)

1350 Strong
N-O symmetric stretching (nitro

group)

1180-865 Medium C-N stretching

950-600 Strong C-H out-of-plane bending

~530 Medium C-I stretching

Mass Spectrometry (MS)
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data

m/z Relative Intensity (%) Proposed Fragment Ion

249 99.99 [M]⁺ (Molecular Ion)

203 54.57 [M - NO₂]⁺

127 24.65 [I]⁺

76 48.51 [C₆H₄]⁺

50 34.20 [C₄H₂]⁺

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of 1-Iodo-3-
nitrobenzene.

NMR Spectroscopy Protocol
Sample Preparation:
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Accurately weigh 10-20 mg of 1-Iodo-3-nitrobenzene for ¹H NMR (or 50-100 mg for ¹³C

NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

Transfer the solution to a clean, dry 5 mm NMR tube. The solution height should be

approximately 4-5 cm.

Cap the NMR tube securely.

Instrumental Analysis:

Insert the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Acquire the ¹H NMR spectrum. A standard acquisition may involve 8 to 16 scans.

For ¹³C NMR, acquire the spectrum using proton decoupling. A larger number of scans

(e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

Process the acquired data (Fourier transform, phase correction, and baseline correction).

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling

constants.

IR Spectroscopy Protocol (Attenuated Total Reflectance
- ATR)

Sample Preparation:

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft

tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry
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completely.

Place a small amount (a few milligrams) of solid 1-Iodo-3-nitrobenzene directly onto the

center of the ATR crystal.

Lower the press arm to apply consistent pressure, ensuring good contact between the

sample and the crystal.

Instrumental Analysis:

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Process the spectrum to identify the wavenumbers of the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Preparation:

Prepare a dilute solution of 1-Iodo-3-nitrobenzene in a volatile organic solvent such as

methanol or dichloromethane (e.g., ~1 mg/mL).

If using a direct insertion probe, a small amount of the solid sample can be placed in a

capillary tube.

If using gas chromatography-mass spectrometry (GC-MS), inject an appropriate volume

(e.g., 1 µL) of the dilute solution into the GC inlet.

Instrumental Analysis:

The sample is introduced into the ion source, which is under a high vacuum.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.
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The resulting positive ions are accelerated and separated by the mass analyzer based on

their mass-to-charge ratio (m/z).

The detector records the abundance of each ion.

The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualized Workflows and Relationships
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Caption: General workflow for the spectroscopic characterization of 1-Iodo-3-nitrobenzene.

To cite this document: BenchChem. [spectroscopic characterization of 1-Iodo-3-nitrobenzene
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[https://www.benchchem.com/product/b031131#spectroscopic-characterization-of-1-iodo-3-
nitrobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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